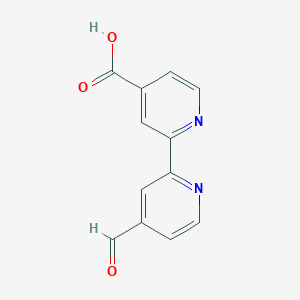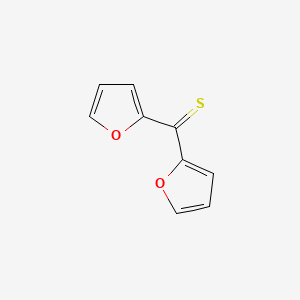
Di(furan-2-yl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(furan-2-yl)methanethione is an organic compound characterized by the presence of two furan rings attached to a central methanethione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di(furan-2-yl)methanethione typically involves the reaction of furan-2-carbaldehyde with a thioketone precursor. One common method is the condensation reaction between furan-2-carbaldehyde and a thioketone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) or a base like sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Di(furan-2-yl)methanethione undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield the corresponding thiol or thioether derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out at room temperature or slightly elevated temperatures.
Reduction: LiAlH4, NaBH4; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Bromine, nitric acid, sulfuric acid; reactions are conducted under controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Halogenated, nitrated, and sulfonated derivatives
Applications De Recherche Scientifique
Di(furan-2-yl)methanethione has several scientific research applications:
Mécanisme D'action
The mechanism of action of di(furan-2-yl)methanethione involves its interaction with molecular targets through its reactive thioketone group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. Additionally, the furan rings can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiophen-2-yl methanethione
- Selenophen-2-yl methanethione
- Di(thiophen-2-yl)methanethione
Uniqueness
Di(furan-2-yl)methanethione is unique due to the presence of furan rings, which impart distinct electronic and steric properties compared to thiophene and selenophene analogs. The furan rings enhance the compound’s reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C9H6O2S |
|---|---|
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
bis(furan-2-yl)methanethione |
InChI |
InChI=1S/C9H6O2S/c12-9(7-3-1-5-10-7)8-4-2-6-11-8/h1-6H |
Clé InChI |
BXIKDGKQEQRLMD-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=S)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


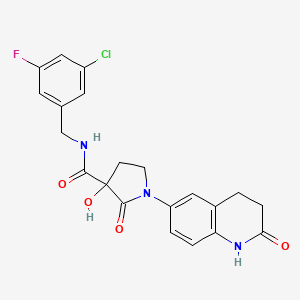
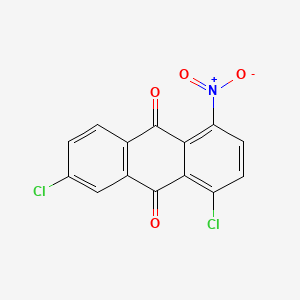




![Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate](/img/structure/B13135168.png)
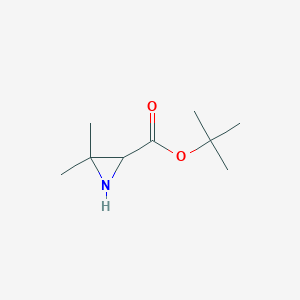
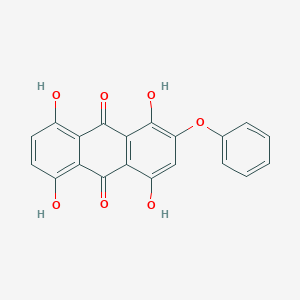


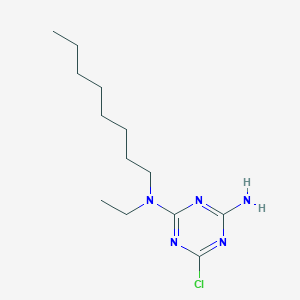
![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride](/img/structure/B13135199.png)
